(E)-N'-((2-(benzo[d]thiazol-2-ylthio)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-hydroxybenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a benzo[d]thiazol-2-ylthio group, a 4H-pyrido[1,2-a]pyrimidin-3-yl group, and a 2-hydroxybenzohydrazide group. These groups suggest that the compound might have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the benzo[d]thiazol-2-ylthio group might be introduced via a thiol-ene reaction, while the 4H-pyrido[1,2-a]pyrimidin-3-yl group might be formed via a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It would be expected to have a high degree of conjugation, given the presence of multiple aromatic rings. This could potentially give it interesting optical properties .Chemical Reactions Analysis
The compound’s reactivity would be expected to be influenced by the various functional groups present in its structure. For example, the hydrazide group might make it a good nucleophile, while the thiazole ring might make it electrophilic at certain positions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of polar groups, while its melting and boiling points would be influenced by its molecular weight and shape .Applications De Recherche Scientifique
Antidiabetic Potential
The compound’s inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) makes it a valuable candidate for antidiabetic drug development. PTP1B negatively regulates insulin and leptin signaling, and inhibiting it can enhance insulin sensitivity. Specifically, compound 3- (2- (benzo [d]thiazol-2-ylthio)acetamido)-4- methylbenzoic acid (4f) demonstrated good PTP1B inhibitory activity with an IC50 value of 11.17 μM . Additionally, it exhibited anti-hyperglycemic efficacy in streptozotocin-induced diabetic Wistar rats.
Molecular Docking Studies
Using molecular docking algorithms, researchers have explored the binding mode of the most potent analog (4f) to the active site of PTP1B. The compound was found to bind at both the catalytic and second aryl binding sites, providing insights into its mechanism of action .
Type II Diabetes Therapeutics
Given its promising in vitro inhibitory potency and in vivo antihyperglycemic effects, compound 4f serves as a valuable lead molecule for developing acetamidobenzoic acid-based PTP1B inhibitors. These inhibitors could play a crucial role in managing Type II diabetes .
Excited-State Hydrogen Bonds and Proton Transfers
While not directly related to diabetes, it’s worth noting that the compound’s properties may also impact excited-state hydrogen bonds and proton transfers. Solvent polarity affects these interactions, and understanding them could have broader implications in photochemistry and photophysics .
Drug Design and Discovery
Researchers continue to explore the compound’s potential as a scaffold for designing novel drugs. Its unique structure and inhibitory activity against PTP1B make it an attractive starting point for further optimization and drug development .
Structural Modifications and Beyond
Scientists may investigate structural modifications of this compound to enhance its selectivity, bioavailability, and pharmacokinetic properties. Additionally, exploring its effects on other signaling pathways beyond diabetes could reveal new therapeutic applications.
Mécanisme D'action
Target of Action
The primary target of this compound is Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B is a key regulator of insulin and leptin signaling pathways, making it an attractive target for antidiabetic drug discovery .
Mode of Action
The compound interacts with PTP1B by binding to its catalytic and second aryl binding sites . This interaction inhibits the activity of PTP1B, leading to enhanced insulin and leptin signaling .
Biochemical Pathways
The inhibition of PTP1B affects the insulin and leptin signaling pathways. These pathways play crucial roles in glucose homeostasis and energy balance. Enhanced signaling through these pathways can improve insulin sensitivity and promote weight loss, which are beneficial effects for the treatment of Type II diabetes .
Result of Action
The compound’s action results in improved insulin sensitivity and weight loss in animal models of diabetes . This is due to the enhanced signaling through the insulin and leptin pathways caused by the inhibition of PTP1B .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, solvent effects can affect excited-state hydrogen bonds and proton transfers . The degree of charge transfer gradually increases with an increase in solvent polarity . This could potentially influence the compound’s interaction with its target and its overall pharmacological activity.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[(E)-[2-(1,3-benzothiazol-2-ylsulfanyl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylideneamino]-2-hydroxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N5O3S2/c29-17-9-3-1-7-14(17)20(30)27-24-13-15-21(26-19-11-5-6-12-28(19)22(15)31)33-23-25-16-8-2-4-10-18(16)32-23/h1-13,29H,(H,27,30)/b24-13+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTVWLABBFZVHX-ZMOGYAJESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=C(N=C3C=CC=CN3C2=O)SC4=NC5=CC=CC=C5S4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=C(N=C3C=CC=CN3C2=O)SC4=NC5=CC=CC=C5S4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N5O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N'-((2-(benzo[d]thiazol-2-ylthio)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-hydroxybenzohydrazide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.